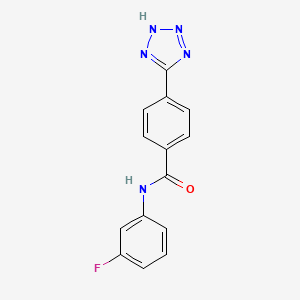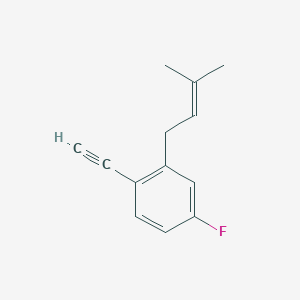
1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of an ethynyl group, a fluorine atom, and a 3-methylbut-2-en-1-yl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene can be synthesized through a multi-step process involving the following key steps:
Alkyne Formation: The addition of an ethynyl group to the fluorobenzene derivative.
Alkylation: The attachment of the 3-methylbut-2-en-1-yl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Common catalysts include palladium and copper complexes, which facilitate the coupling reactions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluorine atom can be reduced to form hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrogenated fluorobenzene derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The 3-methylbut-2-en-1-yl group can modulate the compound’s lipophilicity and overall biological activity.
Comparison with Similar Compounds
- 1-Ethynyl-4-fluorobenzene
- 1-Ethynyl-2-fluorobenzene
- 4-Ethynylfluorobenzene
Uniqueness: 1-Ethynyl-4-fluoro-2-(3-methylbut-2-en-1-yl)benzene is unique due to the presence of the 3-methylbut-2-en-1-yl group, which distinguishes it from other fluorobenzene derivatives. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
819871-67-5 |
|---|---|
Molecular Formula |
C13H13F |
Molecular Weight |
188.24 g/mol |
IUPAC Name |
1-ethynyl-4-fluoro-2-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C13H13F/c1-4-11-7-8-13(14)9-12(11)6-5-10(2)3/h1,5,7-9H,6H2,2-3H3 |
InChI Key |
PNIAGUUIXGOORV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)F)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


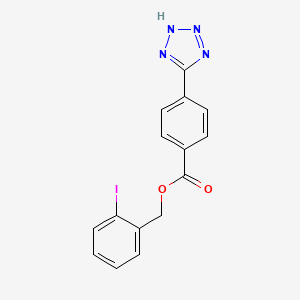
![{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide](/img/structure/B15158892.png)
![4-[(Z)-(3-Ethylphenyl)diazenyl]aniline](/img/structure/B15158900.png)
![N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine](/img/structure/B15158908.png)
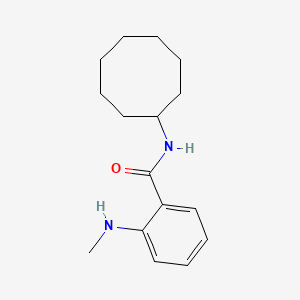
![Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-](/img/structure/B15158923.png)
![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)

![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)
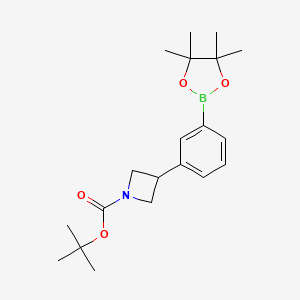
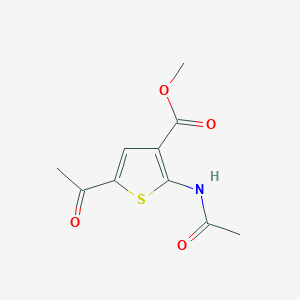
![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)
